Ethyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is a chemical compound that likely contains a cyclobutane ring, which is a ring of four carbon atoms, with two fluorine atoms and an amino group attached to the same carbon atom, and a carboxylate group attached to another carbon atom in the ring . The ethyl group is likely attached to the carboxylate group, forming an ester .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would consist of a cyclobutane ring with various functional groups attached. These include two fluorine atoms, an amino group, and an ethyl ester group . The exact structure would depend on the specific locations of these groups on the cyclobutane ring .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the amino group might participate in reactions with acids, the fluorine atoms might be replaced in reactions with nucleophiles, and the ester group could undergo hydrolysis or other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of fluorine atoms and an amino group could influence properties like polarity, acidity/basicity, boiling/melting points, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The study of fluorinated organic compounds is a vibrant field due to their potential applications in pharmaceuticals, agrochemicals, and materials science. This particular compound could be of interest in these areas, but specific future directions would depend on preliminary studies and identified applications .
Properties
IUPAC Name |
ethyl 1-amino-3,3-difluorocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-2-12-5(11)6(10)3-7(8,9)4-6/h2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBSTGPBAYVQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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